3-Methyl-4-(oxetan-3-yloxy)benzoic acid
Overview
Description
“3-Methyl-4-(oxetan-3-yloxy)benzoic acid” is a complex organic compound. It contains a benzoic acid moiety, which is a common component in a variety of pharmaceuticals and natural compounds . The compound also contains an oxetane ring, a three-membered cyclic ether, which is a structural motif found in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzoic acid moiety (a benzene ring with a carboxylic acid group) and the oxetane ring. The exact structure would depend on the position of these groups relative to each other .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzoic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The oxetane ring could potentially be opened under acidic or basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the polar carboxylic acid group could enhance its water solubility .
Scientific Research Applications
Synthesis and Structural Analysis
Coordination Polymers and Gas Sensing : A study by Rad et al. (2016) on coordination polymers synthesized from derivatives of benzoic acid highlighted their structural characterization and gas sensing properties. The research focused on metal complex coordination polymers, demonstrating their potential in creating sensitive materials for gas detection applications (Rad et al., 2016).
Polyaniline Doping : Amarnath and Palaniappan (2005) explored the use of benzoic acid and its derivatives for doping polyaniline, a conductive polymer. This research provides insights into how benzoic acid derivatives can modify the electrical properties of polymers, leading to applications in advanced materials science (Amarnath & Palaniappan, 2005).
Photophysical and Biological Applications
Lanthanide-based Coordination Polymers : Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers using derivatives of benzoic acids. Their work delves into the crystal structures and photophysical properties of these polymers, illustrating their potential in photonic and electronic devices (Sivakumar et al., 2011).
Antibacterial Activity of Derivatives : Satpute et al. (2018) conducted research on the synthesis of novel ester/hybrid derivatives of 3-Hydroxy benzoic acid and their antibacterial activity. This study shows the potential of benzoic acid derivatives in developing new antibacterial agents (Satpute et al., 2018).
Corrosion Inhibition
Mild Steel Corrosion Inhibition : Arrousse et al. (2021) investigated the synthesis of methyl and ethyl esters derived from benzoic acid for their application as corrosion inhibitors for mild steel in acidic media. This research highlights the potential use of benzoic acid derivatives in protecting industrial materials from corrosion (Arrousse et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-4-(oxetan-3-yloxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-4-8(11(12)13)2-3-10(7)15-9-5-14-6-9/h2-4,9H,5-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGKHAVLINRAPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)OC2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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